molecular formula C7H8F4O3 B6221014 methyl 2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate CAS No. 1071131-42-4

methyl 2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate

Cat. No. B6221014
CAS RN: 1071131-42-4
M. Wt: 216.1
InChI Key:
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Description

Methyl 2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate, or MTHFCHMC, is a synthetic compound that has been used in the laboratory setting for a variety of purposes. It is a colorless liquid with a low vapor pressure and low volatility. MTHFCHMC is a versatile compound with a wide range of applications in the laboratory setting. It can be used as a solvent, a reagent, or as a catalyst in various reactions. It is also used in the synthesis of other compounds, such as pharmaceuticals, food additives, and fragrances.

Scientific Research Applications

MTHFCHMC has been used in a variety of scientific research applications. It has been used as a solvent in the synthesis of pharmaceuticals, food additives, and fragrances. It has also been used as a reagent in the synthesis of other compounds. It has also been used as a catalyst in various reactions, such as the polymerization of styrene and the oxidation of alcohols. Additionally, MTHFCHMC has been used as a reagent in the synthesis of peptides and proteins.

Mechanism of Action

MTHFCHMC is a versatile compound that can be used as a solvent, a reagent, or a catalyst in various reactions. As a solvent, it is able to dissolve a variety of compounds, allowing for efficient reaction of the compounds. As a reagent, MTHFCHMC can be used to facilitate the conversion of other compounds into desired products. As a catalyst, MTHFCHMC can increase the rate of reaction, allowing for faster synthesis of desired compounds.
Biochemical and Physiological Effects
MTHFCHMC has been studied for its potential biochemical and physiological effects. Studies have shown that MTHFCHMC can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It has also been shown to have anti-inflammatory properties, reducing inflammation in cells. Additionally, MTHFCHMC has been studied for its potential to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

MTHFCHMC has a number of advantages for use in the laboratory setting. It is a colorless liquid with a low vapor pressure and low volatility, making it an ideal solvent for a variety of reactions. Additionally, it is a versatile compound that can be used as a solvent, a reagent, or a catalyst in various reactions. However, there are some limitations to its use. It is a relatively expensive compound, making it cost-prohibitive for some experiments. Additionally, it is not compatible with all compounds, so it may not be suitable for all laboratory experiments.

Future Directions

MTHFCHMC has a wide range of applications in the laboratory setting, and there are a number of potential future directions for its use. It could be used to develop new pharmaceuticals, food additives, and fragrances. Additionally, it could be used to develop new methods for synthesizing peptides and proteins. It could also be used in the development of new catalysts for various reactions. Finally, further research could be conducted to explore the potential biochemical and physiological effects of MTHFCHMC.

Synthesis Methods

MTHFCHMC is synthesized by the reaction of methyl 2,2,3,3-tetrafluoropropionate and hydroxymethylcyclobutane-1-carboxylic acid. The reaction is conducted in a polar solvent such as methanol or ethanol. The reaction proceeds in a two-step process. First, the methyl 2,2,3,3-tetrafluoropropionate is converted to the corresponding hydroxymethylcyclobutane-1-carboxylic acid. This is followed by the addition of the hydroxymethylcyclobutane-1-carboxylic acid to the methyl 2,2,3,3-tetrafluoropropionate to form the desired product, MTHFCHMC.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate involves the reaction of 2,2,3,3-tetrafluorocyclobutanone with formaldehyde and methanol in the presence of a base to form the intermediate, methyl 2,2,3,3-tetrafluoro-1-(formylmethyl)cyclobutane-1-carboxylate. This intermediate is then reduced with sodium borohydride to yield the final product.", "Starting Materials": [ "2,2,3,3-tetrafluorocyclobutanone", "formaldehyde", "methanol", "base", "sodium borohydride" ], "Reaction": [ "Step 1: 2,2,3,3-tetrafluorocyclobutanone is reacted with formaldehyde and methanol in the presence of a base to form methyl 2,2,3,3-tetrafluoro-1-(formylmethyl)cyclobutane-1-carboxylate.", "Step 2: The intermediate, methyl 2,2,3,3-tetrafluoro-1-(formylmethyl)cyclobutane-1-carboxylate, is reduced with sodium borohydride to yield the final product, methyl 2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate." ] }

CAS RN

1071131-42-4

Molecular Formula

C7H8F4O3

Molecular Weight

216.1

Purity

95

Origin of Product

United States

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